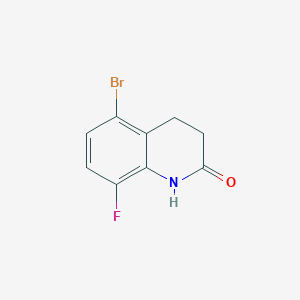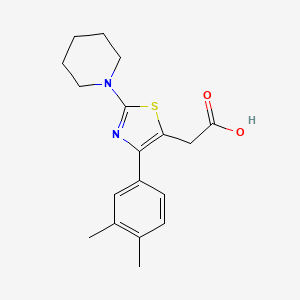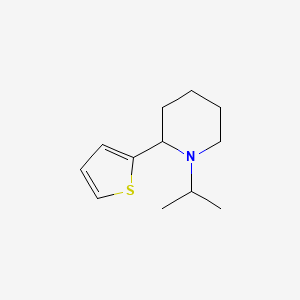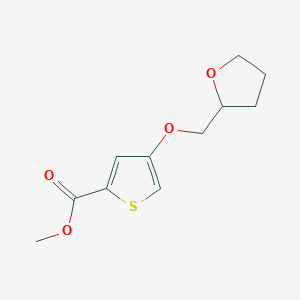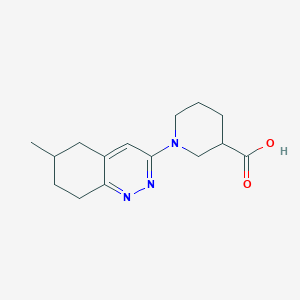
4-Bromofuran-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromofuran-2-carbohydrazide is an organic compound with the molecular formula C5H5BrN2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains both bromine and carbohydrazide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Bromofuran-2-carbohydrazide can be synthesized through the condensation of 4-bromofuran-2-carboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromofuran-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones or Schiff bases.
Cyclization Reactions: It can undergo cyclization with thioglycolic acid to form thiazolidinones.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Condensation Reactions: Often carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions.
Cyclization Reactions: Require reagents like thioglycolic acid and are conducted under reflux in a suitable solvent, such as toluene.
Major Products:
Substitution Reactions: Yield substituted furan derivatives.
Condensation Reactions: Produce hydrazones or Schiff bases.
Cyclization Reactions: Form thiazolidinone derivatives.
Applications De Recherche Scientifique
4-Bromofuran-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing bioactive molecules, including potential antimicrobial and anticancer agents.
Materials Science: It serves as a precursor for the synthesis of functional materials, such as fluorescent dyes and polymers.
Organic Synthesis: It is employed in the preparation of various heterocyclic compounds, which are valuable intermediates in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-bromofuran-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets, such as enzymes or receptors, through its functional groups. For example, hydrazide derivatives are known to inhibit certain enzymes by forming covalent bonds with their active sites . The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its target .
Comparaison Avec Des Composés Similaires
4-Bromofuran-2-carboxaldehyde: A related compound with an aldehyde group instead of a carbohydrazide group.
Furan-2-carbohydrazide: Similar structure but lacks the bromine atom.
5-Bromofuran-2-carbohydrazide: A positional isomer with the bromine atom at the 5-position instead of the 4-position.
Uniqueness: 4-Bromofuran-2-carbohydrazide is unique due to the presence of both bromine and carbohydrazide functional groups, which confer distinct reactivity and potential biological activity. The bromine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the carbohydrazide group allows for the formation of various derivatives through condensation and cyclization reactions .
Propriétés
Formule moléculaire |
C5H5BrN2O2 |
|---|---|
Poids moléculaire |
205.01 g/mol |
Nom IUPAC |
4-bromofuran-2-carbohydrazide |
InChI |
InChI=1S/C5H5BrN2O2/c6-3-1-4(10-2-3)5(9)8-7/h1-2H,7H2,(H,8,9) |
Clé InChI |
GHBVQDGNCANXHS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC=C1Br)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


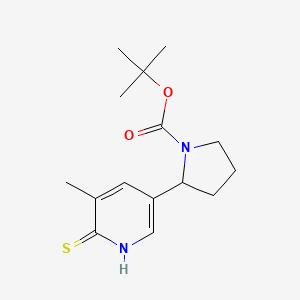
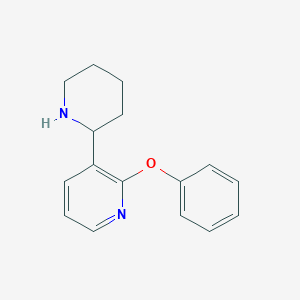
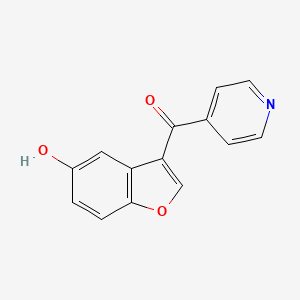
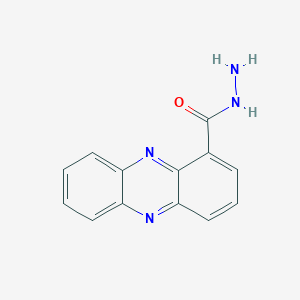

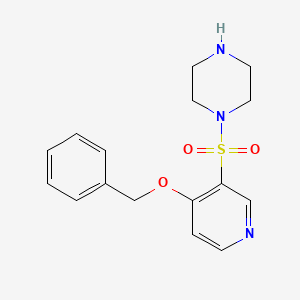
![2-(6-Phenylthiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B15057682.png)
